4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine
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Overview
Description
4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine is a complex organic compound that belongs to the class of pyrido[4,3-D]pyrimidines. This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, and a morpholine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the attachment of the morpholine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific solvents can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
Uniqueness
4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the specific arrangement of functional groups can confer distinct biological activities compared to similar compounds .
Properties
Molecular Formula |
C18H21ClN4O |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
4-(6-benzyl-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C18H21ClN4O/c19-18-20-16-6-7-22(12-14-4-2-1-3-5-14)13-15(16)17(21-18)23-8-10-24-11-9-23/h1-5H,6-13H2 |
InChI Key |
IVPOIHPPTVYZML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(N=C2N3CCOCC3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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